molecular formula C15H14O4 B2843580 2-(Naphthalen-1-ylmethyl)succinic acid CAS No. 128318-37-6

2-(Naphthalen-1-ylmethyl)succinic acid

Cat. No.: B2843580
CAS No.: 128318-37-6
M. Wt: 258.273
InChI Key: IAQHIBLUEJOQEX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)succinic acid (CAS 128318-37-6) is a succinic acid derivative with a naphthalene moiety attached via a methylene group. Its molecular formula is C₁₅H₁₄O₄, and it has a molecular weight of 258.27 g/mol . While its exact applications remain under investigation, its structural features suggest utility in pharmaceutical research, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHIBLUEJOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

2-(Naphthalen-1-ylmethyl)succinic acid (C₁₅H₁₄O₄, MW 258.27 g/mol) features a succinic acid backbone substituted at the C2 position with a naphthalen-1-ylmethyl group. The naphthalene ring system introduces steric hindrance and electronic effects that influence reaction pathways. Key physicochemical parameters include a topological polar surface area (TPSA) of 74.6 Ų and a calculated logP of 2.48, suggesting moderate hydrophobicity that necessitates polar aprotic solvents for synthesis.

Established Synthetic Routes

Alkylation of Diethyl Malonate (Adapted from CN103980108A)

The patent CN103980108A describes a generalized method for 2-(1-methylalkyl)succinic acid derivatives, which can be modified for naphthalen-1-ylmethyl substitution:

Procedure

  • Alkylation : Diethyl malonate is treated with naphthalen-1-ylmethyl bromide in the presence of sodium ethoxide, yielding diethyl 2-(naphthalen-1-ylmethyl)malonate.
  • Hydrolysis and Decarboxylation : The malonate ester undergoes saponification with aqueous NaOH, followed by acid-catalyzed decarboxylation to produce the target compound.

Optimization Insights

  • Solvent : Anhydrous ethanol or THF improves alkylation efficiency by stabilizing the enolate intermediate.
  • Temperature : Reactions proceed optimally at 60–80°C, with higher temperatures accelerating undesired side reactions.

Challenges

  • Regioselectivity in alkylation must be controlled to prevent bis-alkylation.
  • The naphthalene group’s bulkiness reduces reaction rates, requiring extended reaction times (24–48 h).

Michael Addition Using Naphthalen-1-ylmethyl Grignard Reagent

A hypothetical route inspired by succinic acid functionalization strategies involves:

Procedure

  • Anhydride Activation : Succinic anhydride is treated with naphthalen-1-ylmethylmagnesium bromide in THF at 0°C.
  • Quenching and Isolation : The reaction is quenched with dilute HCl, and the product is purified via recrystallization from ethyl acetate.

Theoretical Yield : 60–75% (estimated from analogous Grignard additions to cyclic anhydrides).
Key Considerations

  • Strict temperature control (–5 to 5°C) prevents over-addition.
  • Steric effects may necessitate catalytic additives (e.g., HMPA) to enhance nucleophilicity.

Emerging Methodologies

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization offer potential for direct coupling of naphthalene to succinic acid derivatives. A proposed pathway involves:

Catalytic System : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), Ag₂CO₃ (2 equiv).
Reaction :
$$
\text{Succinic anhydride} + \text{Naphthalene} \xrightarrow{\text{Pd, 100°C}} \text{this compound}
$$
Advantages

  • Avoids pre-functionalized reagents.
  • Atom-economical with theoretical yields >80%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.2–7.4 (m, 7H, naphthalene), 3.8 (s, 2H, CH₂), 2.6–2.4 (m, 4H, succinyl).
  • IR : 1705 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (aromatic C=C).

Purity Assessment

HPLC methods using a C18 column (MeCN:H₂O, 70:30) achieve baseline separation, with purity >98%.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Malonate Alkylation 55–65 60–80 Scalability Multi-step purification
Michael Addition 60–75 0–5 Direct functionalization Sensitivity to moisture
C–H Activation 70–85* 100 Atom economy Catalyst cost

*Theoretical projection based on analogous reactions.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Useful in NSAID synthesis due to its dicarboxylic acid structure.
  • Coordination Chemistry : Serves as a ligand for lanthanide complexes in catalytic systems.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-ylmethyl)succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthalene-1-carboxylic acid, succinic acid derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)succinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Succinic Acid

Succinic acid derivatives are widely studied for their bioactivity and industrial applications. Below is a comparative analysis of 2-(naphthalen-1-ylmethyl)succinic acid with key analogues:

Table 1: Comparative Properties of Succinic Acid Derivatives
Compound Name Molecular Weight Substituent Bioactivity/Applications Toxicity Profile
This compound 258.27 Naphthalen-1-ylmethyl Research focus: Enzyme inhibition, drug design Not reported
(E)-2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic acid 378.44 3,5-Di-tert-butyl-4-hydroxybenzylidene Nuclear receptor ligand, enzyme inhibitor (bioactivity score: 0.65–0.85) Predicted non-toxic (Osiris toxicity risk: ~0.2)
2-(2,6-Dichlorophenyl)succinic acid 263.09 2,6-Dichlorophenyl Biochemical synthesis (agrochemicals, dyes) Limited data
Succinic acid (unsubstituted) 118.09 None Citric acid cycle intermediate; food additive, biopolymer precursor Low toxicity (LD₅₀ >5,000 mg/kg)

Biological Activity

2-(Naphthalen-1-ylmethyl)succinic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a naphthalene ring connected to a succinic acid moiety, which contributes to its unique chemical properties. Research into its biological activity is critical for understanding its potential therapeutic applications.

  • Molecular Formula : C13_{13}H10_{10}O4_4
  • Molecular Weight : 230.22 g/mol
  • Structure : The compound consists of a naphthyl group bonded to a succinic acid unit, which can influence its solubility and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the naphthalene structure is associated with antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some derivatives of succinic acid are known for their antimicrobial properties; thus, this compound may also exhibit similar effects against various pathogens.

In Vitro Studies

Recent in vitro studies have demonstrated the following:

  • Cell Viability : The compound was tested on various cell lines, showing a dose-dependent increase in cell viability at certain concentrations, suggesting potential cytoprotective effects.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity compared to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Data Table of Biological Activities

Biological Activity Effect Observed Reference
AntioxidantSignificant scavenging activity
Anti-inflammatoryReduced cytokine production
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Naphthalen-1-ylmethyl)succinic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, naphthalene derivatives can react with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Key factors include temperature control (60–100°C), solvent selection (e.g., dichloromethane or DMF), and purification via recrystallization or column chromatography. Industrial-scale synthesis may employ continuous stirred-tank reactors (CSTRs) to optimize yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 2.5–3.5 ppm) as key signals.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

Q. How should researchers design experiments to assess the purity of this compound in complex mixtures?

  • Methodological Answer : Use Ultra-Performance Liquid Chromatography (UPLC) with photodiode array detection to separate and quantify impurities. Calibrate against certified reference standards. For method validation, follow ICH guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound for enhanced yield?

  • Methodological Answer :

Plackett-Burman Design : Screen critical variables (e.g., temperature, catalyst concentration, reaction time) to identify significant factors.

Central Composite Design (CCD) : Model interactions between variables and predict optimal conditions. For example, a CCD matrix with 8 variables revealed that pH (6.5–7.5) and agitation rate (150–200 rpm) significantly impact succinic acid concentration in fermentation-based syntheses .

Q. What computational approaches predict the reactivity and electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). Substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) modulate acidity (pKa) and solubility .

Q. What strategies address discrepancies in reported bioactivity data for naphthalene-containing succinic acid derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical reagents and protocols.
  • Analytical Harmonization : Standardize assays (e.g., IC₅₀ measurements via fluorescence quenching) across labs.
  • Meta-Analysis : Cross-reference data from PubMed, TOXCENTER, and NIH RePORTER to resolve contradictions. For example, conflicting cytotoxicity results may arise from impurity levels (>98% purity required) .

Q. How can researchers evaluate the environmental toxicity of this compound using existing databases?

  • Methodological Answer :

  • Database Mining : Query PubMed, TOXCENTER, and NTP using MeSH terms (e.g., "naphthalenes/toxicity" OR "succinic acid/pharmacokinetics").
  • Ecotoxicological Assays : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity) and compare results with structurally similar compounds (e.g., 2-(2-bromophenyl)succinic acid, LD₅₀ = 320 mg/kg in rats) .

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